4-Bromo-5-fluoro-8-methylquinoline
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Overview
Description
4-Bromo-5-fluoro-8-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline structure can significantly alter its chemical and biological properties, making this compound an interesting compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-8-methylquinoline typically involves multi-step reactions. One common method includes the cyclization of appropriate aniline derivatives with methyl acetates in the presence of a base . Another approach involves the nucleophilic substitution of halogen atoms on a quinoline precursor .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-8-methylquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are common for this compound.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon-carbon bonds with this compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Cross-Coupling: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
4-Bromo-5-fluoro-8-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antibacterial, antiviral, and anticancer drugs
Biological Studies: The compound is studied for its enzyme inhibitory activities and potential as a biochemical probe.
Material Science: It is used in the development of liquid crystals and organic semiconductors.
Agriculture: Some derivatives are explored for their potential use as agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-8-methylquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins . The incorporation of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroquinoline
- 8-Methylquinoline
- 4-Bromoquinoline
Uniqueness
4-Bromo-5-fluoro-8-methylquinoline is unique due to the combined presence of bromine, fluorine, and a methyl group on the quinoline ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H7BrFN |
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Molecular Weight |
240.07 g/mol |
IUPAC Name |
4-bromo-5-fluoro-8-methylquinoline |
InChI |
InChI=1S/C10H7BrFN/c1-6-2-3-8(12)9-7(11)4-5-13-10(6)9/h2-5H,1H3 |
InChI Key |
LHMHXUWEMYZHBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=CC=N2)Br |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.